

Unveiling the Structural Landscape of Tert-butyl (4-hydroxyphenyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl (4-hydroxyphenyl)carbamate*

Cat. No.: *B153034*

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[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the crystal structure of **tert-butyl (4-hydroxyphenyl)carbamate**, a key intermediate in the synthesis of various biologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural characteristics, synthesis, and crystallization, alongside its relevance in medicinal chemistry.

Crystallographic Analysis

The single-crystal X-ray diffraction data for **tert-butyl (4-hydroxyphenyl)carbamate** (CCDC deposition number 2088673) reveals a monoclinic crystal system with the space group $P2_1/c$. The crystal structure demonstrates a molecule with a planar phenyl ring and a carbamate group, which is crucial for its chemical reactivity and interactions in a biological context.

Crystal Data and Structure Refinement

The crystallographic parameters and refinement details are summarized in the table below, providing a quantitative overview of the crystal structure.

Parameter	Value
Empirical Formula	C ₁₁ H ₁₅ NO ₃
Formula Weight	209.24
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	12.0468(3) Å
b	5.7599(2) Å
c	16.3314(5) Å
α	90°
β	109.432(3)°
γ	90°
Volume	1068.73(6) Å ³
Z	4
Density (calculated)	1.300 Mg/m ³
Absorption Coefficient	0.783 mm ⁻¹
F(000)	448
Refinement Data	
Goodness-of-fit on F ²	1.053
Final R indices [I>2σ(I)]	R ₁ = 0.0463, wR ₂ = 0.1259
R indices (all data)	R ₁ = 0.0571, wR ₂ = 0.1364

Selected Bond Lengths and Angles

The following tables detail key bond lengths and angles within the **tert-butyl (4-hydroxyphenyl)carbamate** molecule, offering insights into its geometry and electronic distribution.

Table 1: Selected Bond Lengths (Å)

Bond	Length (Å)
O(1)-C(1)	1.363(2)
O(2)-C(8)	1.217(2)
O(3)-C(8)	1.340(2)
O(3)-C(9)	1.488(2)
N(1)-C(4)	1.417(2)
N(1)-C(8)	1.361(2)

Table 2: Selected Bond Angles (°)

Angle	Degrees (°)
C(8)-O(3)-C(9)	121.23(14)
C(4)-N(1)-C(8)	125.84(15)
O(2)-C(8)-O(3)	124.90(17)
O(2)-C(8)-N(1)	125.10(17)
O(3)-C(8)-N(1)	109.99(14)

Experimental Protocols

The synthesis and crystallization of **tert-butyl (4-hydroxyphenyl)carbamate** are critical processes for obtaining high-purity material suitable for further chemical transformations and structural analysis.

Synthesis of Tert-butyl (4-hydroxyphenyl)carbamate

Materials:

- 4-aminophenol
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexane

Procedure:

- To a solution of 4-aminophenol (1.0 equivalent) in THF, add di-tert-butyl dicarbonate (1.1 equivalents).
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure product.

Crystallization

Single crystals suitable for X-ray diffraction were obtained through slow evaporation.

Procedure:

- Dissolve the purified **tert-butyl (4-hydroxyphenyl)carbamate** in a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexane).
- Allow the solvent to evaporate slowly at room temperature over several days.

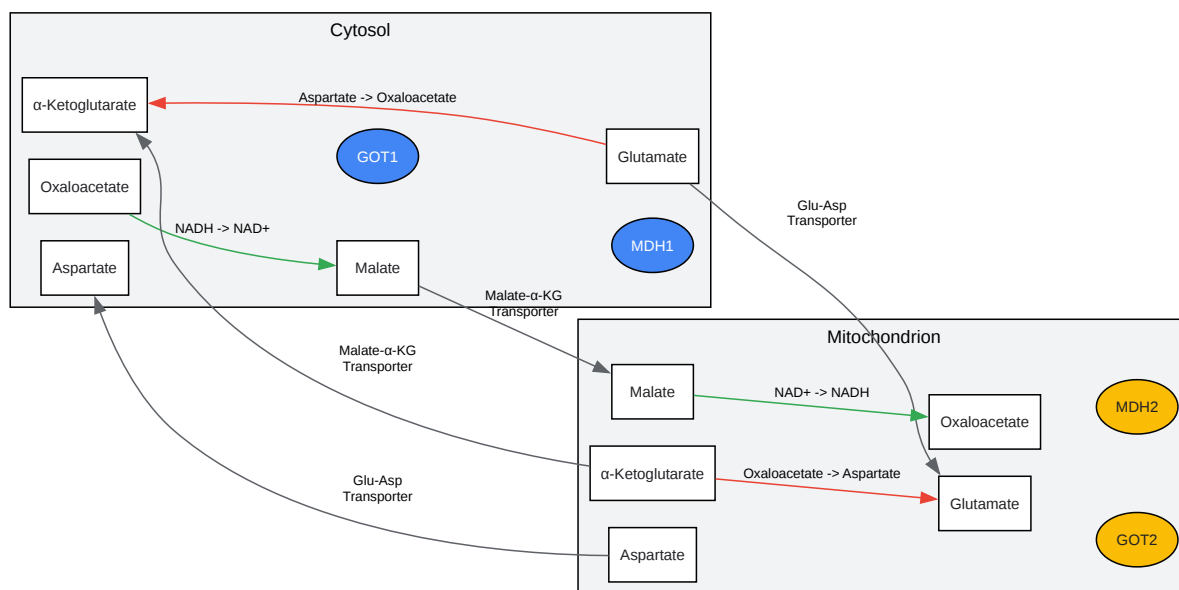
- Collect the resulting single crystals by filtration.

Biological Context and Significance

Tert-butyl (4-hydroxyphenyl)carbamate serves as a versatile building block in the synthesis of compounds targeting various biological pathways. Its N-Boc protected amine and the phenolic hydroxyl group allow for selective chemical modifications, making it a valuable precursor in drug discovery programs.

Notably, this compound has been utilized in the development of inhibitors for malate dehydrogenases (MDH1 and MDH2), enzymes that play a crucial role in the malate-aspartate shuttle.^[1] This shuttle is essential for transferring NADH reducing equivalents from the cytoplasm to the mitochondria, a key process in cellular energy metabolism, particularly in cancer cells.^[1]

Below is a diagram illustrating the malate-aspartate shuttle, highlighting the enzymes MDH1 and MDH2, which are the ultimate targets of inhibitors derived from **tert-butyl (4-hydroxyphenyl)carbamate**.



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References

- 1. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

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